N-Acetylmescaline

Description

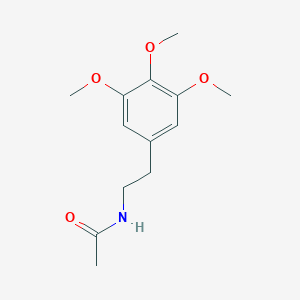

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMFNOQKGANWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196660 | |

| Record name | N-Acetylmescaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-89-9 | |

| Record name | N-[2-(3,4,5-Trimethoxyphenyl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmescaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmescaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylmescaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylmescaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68P9VX8EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of N Acetylmescaline

Presence in Natural Sources

N-Acetylmescaline has been identified as a naturally occurring alkaloid, primarily within the Cactaceae family. Its presence is most notably documented in the peyote cactus, Lophophora williamsii.

Lophophora williamsii (Peyote)

This compound is found in trace amounts in the peyote cactus (Lophophora williamsii). wikipedia.org It is one of the many phenethylamine (B48288) alkaloids present in this cactus, although it is not one of the principal psychoactive components. preterhuman.net The concentration of mescaline, the primary psychoactive compound in peyote, can vary significantly depending on the plant's age, growing conditions, and whether it is wild or cultivated. researchgate.netyoutube.com While mescaline can constitute up to 6% of the dried cactus's weight, this compound is considered a minor constituent. wikipedia.org

Trace Component Identification in Biological Matrices

This compound has been identified as a metabolite of mescaline in various biological systems, indicating its formation through metabolic processes after the ingestion of mescaline.

N-acetylation is a recognized metabolic pathway for mescaline in the body. nih.gov Studies have shown that when mescaline is administered, a portion of it is converted to this compound. This metabolite has been detected in various biological fluids.

In human studies, this compound has been identified in urine following the administration of mescaline. nih.gov Research involving radiolabeled mescaline revealed that while a significant portion of mescaline is excreted unchanged, N-acetylated metabolites, including this compound, are also present. researchgate.netnih.gov Interestingly, in experiments with labeled mescaline, this compound, along with N-acetyl-3,4-dimethoxy-5-hydroxyphenethylamine, were found to be the most abundant metabolites in the cerebrospinal fluid after several hours. nih.gov

Animal studies have further corroborated these findings. In rats administered with [¹⁴C]mescaline, this compound and its O-demethylated derivatives were formed, accounting for a notable percentage of the total amount eliminated in urine. nih.gov It has been suggested that N-acetylation may be a significant route for the detoxification of mescaline, particularly in the brain. nih.gov

The table below summarizes the findings from studies on the detection of this compound in biological matrices.

| Biological Matrix | Organism | Study Details | Finding |

| Urine | Human | Administration of mescaline. | N-acetylated metabolites, including this compound, were measured. nih.gov |

| Cerebrospinal Fluid | Human | Experiments with labeled mescaline. | This compound was one of the most abundant metabolites detected. nih.gov |

| Urine | Rat | Administration of [¹⁴C]mescaline. | This compound and its O-demethylated metabolites were identified. nih.gov |

Biosynthesis of N Acetylmescaline

Enzymatic N-Acetylation of Mescaline

N-acetylation is a common metabolic transformation for many xenobiotics and endogenous amines. In the case of mescaline, this enzymatic reaction leads to the formation of N-acetylmescaline.

In Vitro and In Vivo Mammalian Systems

Studies in mammalian systems, including rats, mice, and humans, have demonstrated the formation of this compound as a metabolite of mescaline nih.govmdpi.comsci-hub.senih.gov. In vivo studies in rats using labeled mescaline confirmed the presence of this compound and its O-demethylated derivatives in urine, accounting for a notable percentage of the total eliminated compounds nih.govsci-hub.se. Similar findings have been reported in mice and humans nih.govmdpi.comsci-hub.se.

Research suggests that N-acetylation of mescaline is a significant metabolic route, particularly in the brain nih.gov. Studies involving inhibitors of deamination metabolism, such as iproniazid, have shown an increase in the excretion of N-acetylated metabolites, reinforcing the importance of this pathway in mescaline metabolism nih.govsci-hub.se.

Data from in vivo studies in rats illustrate the presence of this compound and its metabolites in urine:

| Metabolite | Percentage of Total Excreted Radioactivity (Rats) |

| This compound and O-demethylated derivatives | ~30% |

| Unchanged Mescaline | 18.4% |

| 3,4,5-Trimethoxyphenylacetic acid (TMPAA) | Not specified as a percentage of total in this context, but a major metabolite |

In humans, N-acetylated metabolites of mescaline have also been detected in urine nih.gov. While mescaline is primarily excreted unchanged (28-60%) or as its deaminated metabolite, 3,4,5-trimethoxyphenylacetic acid (TMPAA) (27-30% or more), N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine and this compound have been identified as minor metabolites in human urine nih.govwikipedia.org.

| Metabolite | Excretion in Human Urine (approximate percentage) |

| Unchanged Mescaline | 28-60% |

| 3,4,5-Trimethoxyphenylacetic acid (TMPAA) | ≥27–30% |

| N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine | Minor metabolite |

| This compound | <0.1% |

Note: Data compiled from nih.govwikipedia.org. This compound is reported as a minor metabolite, with one source indicating less than 0.1% excretion.

Identification and Characterization of Relevant Acyltransferase Activities

The enzymatic transfer of an acetyl group to mescaline is catalyzed by acyltransferase enzymes. While the specific acyltransferases responsible for mescaline N-acetylation have not been extensively characterized in the provided search results, the general process of protein acylation, including acetylation, is carried out by acyltransferases imrpress.comnih.gov. These enzymes transfer acyl groups from activated donors, such as acetyl-CoA, to recipient molecules imrpress.comnih.govfrontiersin.org.

In the context of amine acetylation, N-acetyltransferases (NATs) are typically involved. These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the primary amino group of arylamines and other xenobiotics. While the specific NAT(s) responsible for mescaline acetylation are not explicitly identified in the search results, the presence of this compound as a metabolite strongly suggests the involvement of such enzymatic activity in mammalian metabolism nih.govmdpi.comsci-hub.se.

Research on protein acylation highlights the role of acetyl-CoA as a primary acyl group donor and the diverse range of acyltransferases involved in transferring acyl groups to various proteins and other molecules imrpress.comfrontiersin.org. The mechanism often involves the transfer of the acyl group from acyl-CoA to a nucleophilic residue on the enzyme, followed by the transfer of the acyl group to the recipient molecule nih.gov.

Further research is needed to specifically identify and characterize the acyltransferase(s) responsible for the N-acetylation of mescaline in different mammalian tissues and to understand their substrate specificity and regulatory mechanisms.

Precursor Compounds and Integrated Metabolic Pathways in Organisms

The biosynthesis of this compound is directly linked to the metabolic fate of its precursor, mescaline. Mescaline itself is a naturally occurring alkaloid biosynthesized in certain cactus species, notably Lophophora williamsii (peyote) and species of the Echinopsis genus (San Pedro, Peruvian torch) nih.govmdpi.comnih.govwikipedia.orgalchimiaweb.com.

The biosynthesis of mescaline in plants originates from the amino acids tyrosine and phenylalanine nih.govwikipedia.orgalchimiaweb.com. The proposed pathway involves the conversion of tyrosine to tyramine, followed by a series of hydroxylation and O-methylation steps to yield mescaline alchimiaweb.com. While the complete enzymatic pathway in plants is still being elucidated, candidate genes for enzymes like tyrosine/DOPA decarboxylase, hydroxylases, and O-methyltransferases have been identified in peyote tissue mdpi.comnih.govnih.gov.

In mammals, mescaline undergoes various metabolic transformations, with oxidative deamination being a major pathway leading to the formation of 3,4,5-trimethoxyphenylacetic acid (TMPAA) nih.govwikipedia.orgresearchgate.net. However, N-acetylation represents another significant metabolic route, leading to this compound nih.govsci-hub.seresearchgate.net. Other minor metabolic pathways include O-demethylation and conjugation nih.govwikipedia.org.

The integrated metabolic pathways involving mescaline in mammals can be summarized as follows:

Mescaline undergoes:

Oxidative deamination: Primarily yielding 3,4,5-trimethoxyphenylacetaldehyde, which is then oxidized to 3,4,5-trimethoxyphenylacetic acid (TMPAA) or reduced to 3,4,5-trimethoxyphenylethanol nih.govwikipedia.org.

N-acetylation: Forming this compound nih.govsci-hub.seresearchgate.net.

O-demethylation: Producing demethylated metabolites such as 3,5-dimethoxy-4-hydroxyphenethylamine and 3,4-dimethoxy-5-hydroxyphenethylamine nih.gov.

Conjugation: Phase II metabolism, although considered relatively unimportant nih.gov.

Studies suggest that N-acetylation may precede O-demethylation in the metabolism of mescaline sci-hub.se. The relative contribution of each metabolic pathway can vary depending on the species and potentially other factors.

Comparative Analysis of Biosynthetic Routes in Plants versus Animals

The biosynthetic routes of mescaline and its derivative, this compound, differ significantly between plants and animals.

In plants , specifically cacti like peyote, mescaline is the end-product of a primary biosynthetic pathway starting from amino acids like tyrosine and phenylalanine nih.govwikipedia.orgalchimiaweb.com. This is a de novo synthesis pathway involving a series of enzymatic reactions for the production of the alkaloid alchimiaweb.comnih.gov. This compound has been found in trace quantities in the peyote plant, suggesting it might be a minor product or a metabolic intermediate within the plant itself, although its specific biosynthetic origin in plants is less clear compared to mescaline scribd.comwikipedia.org.

In animals , mescaline is not synthesized de novo. Instead, it is an exogenously introduced compound (e.g., through ingestion of plant material). The pathways observed in animals are primarily metabolic transformation pathways aimed at processing and eliminating the foreign compound nih.govwikipedia.orgresearchgate.net. N-acetylation of mescaline in animals is a detoxification or metabolic modification step, converting mescaline into this compound, which is reported to have little to no psychoactive effect scribd.comwikipedia.orgmaps.org.

The key difference lies in the fundamental purpose of the pathways: plants synthesize mescaline, while animals metabolize it. The N-acetylation of mescaline, while potentially occurring to a minor extent in plants, is a notable metabolic fate in animals, contributing to its biotransformation and excretion.

| Feature | Plants (e.g., Peyote Cactus) | Animals (Mammals) |

| Mescaline Origin | Biosynthesized de novo from amino acids | Exogenously introduced |

| This compound | Found in trace quantities | Metabolite of mescaline |

| Pathway Purpose | Primary biosynthesis of alkaloids | Metabolic transformation and elimination |

| Key Enzymes for NAM | Less characterized in the context of NAM | Acyltransferases (likely N-acetyltransferases) |

This comparative analysis highlights the distinct roles of these biochemical pathways in different kingdoms of life, reflecting the plant's capacity for alkaloid synthesis and the animal's capacity for xenobiotic metabolism.

Chemical Synthesis Methodologies for N Acetylmescaline

Established Laboratory Synthetic Routes for N-Acetylmescaline

This compound has been synthesized in laboratories for research purposes maps.org. The synthesis of this compound from mescaline is a straightforward N-acetylation reaction. While specific detailed protocols for this compound synthesis were not extensively detailed in the search results beyond its identification and use in research maps.org, the general principles of N-acetylation of phenethylamines are well-established.

One common approach for the synthesis of amides from amines involves the reaction of an amine with an acylating agent, such as an acid anhydride (B1165640) or acyl halide researchgate.net. For N-acetylation, acetic anhydride or acetyl chloride are typical reagents. The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group and deprotonation to yield the amide.

Early studies identified this compound in peyote and reported its synthesis maps.org.

Methodological Advancements in N-Acetylation Chemistry for Phenethylamines

The N-acetylation of amines, including phenethylamines, is a widely studied reaction in organic chemistry due to the prevalence of amide bonds in various compounds, including pharmaceuticals and natural products researchgate.net. Advancements in N-acetylation chemistry focus on improving efficiency, selectivity, and sustainability.

Traditional methods often involve stoichiometric amounts of coupling reagents or require harsh conditions. More recent developments include catalytic approaches and biocatalytic methods researchgate.netunimi.it. For example, lipase-catalyzed enantioselective acylation of phenethylamines has been explored researchgate.netresearchgate.net. Biocatalytic methods using enzymes like acyltransferases from Mycobacterium smegmatis have been shown to efficiently catalyze the N-acetylation of primary arylalkyl amines in water under mild conditions using various acetyl donors, such as vinyl acetate (B1210297) unimi.it.

Table 1 summarizes some general approaches to N-acetylation relevant to phenethylamines.

| Method | Reagents/Catalysts | Conditions | Notes |

| Traditional Acylation | Acetic Anhydride or Acetyl Chloride | Solvent, often with base | Common, can use stoichiometric reagents |

| Catalytic Acylation | Various catalysts (e.g., metal catalysts) | Variable | Aims for improved efficiency/selectivity |

| Biocatalytic Acylation | Enzymes (e.g., Acyltransferases, Lipases) | Often mild conditions, water | Can be enantioselective, environmentally friendly |

These advancements in N-acetylation chemistry for phenethylamines can potentially be applied to the synthesis of this compound, offering alternative or improved routes compared to traditional methods.

Synthesis of Chemically Labeled Analogues for Research Purposes (e.g., Isotope-labeled)

Chemically labeled analogues of compounds, particularly isotope-labeled variants (e.g., with deuterium (B1214612) or carbon-14), are crucial tools in research for studying metabolism, pharmacokinetics, and distribution nih.govgovinfo.gov. The synthesis of isotope-labeled this compound would be important for tracing its metabolic fate and understanding its role as a mescaline metabolite.

Studies investigating mescaline metabolism have utilized labeled mescaline, such as [14C]mescaline, to track its transformation into metabolites like this compound nih.gov. The synthesis of such labeled analogues typically involves incorporating the isotope into the precursor molecules used in the synthesis route. For this compound, this could involve synthesizing mescaline with an isotopic label and then performing the N-acetylation, or introducing the label during the acetylation step (e.g., using labeled acetic anhydride).

While specific detailed synthetic procedures for isotope-labeled this compound were not found, the general principles for synthesizing isotope-labeled phenethylamines and their derivatives are established in radiochemical and stable isotope synthesis laboratories govinfo.gov. Challenges in synthesizing labeled compounds can include the availability of labeled precursors and ensuring the stability of the label throughout the synthesis and analytical procedures govinfo.gov.

The use of isotope-labeled this compound allows researchers to accurately quantify this metabolite in biological samples and elucidate its formation and clearance pathways, providing valuable data on mescaline metabolism nih.gov.

Metabolism of Mescaline and the Formation of N Acetylmescaline

N-Acetylation as a Primary Metabolic Pathway of Mescaline

N-acetylation represents an important metabolic route for mescaline, particularly within the central nervous system. nih.govmdpi.com In contrast to the liver, where oxidative deamination appears to be the more dominant pathway, studies involving deamination inhibitors showed no significant alteration in the metabolites formed in the brain, suggesting that N-acetylation is the principal detoxification method in this organ. nih.gov In humans, N-acetylated metabolites have been successfully measured in urine, confirming this pathway's relevance. nih.gov

The biochemical process of N-acetylation is catalyzed by a class of enzymes known as N-acyltransferases. These enzymes facilitate the transfer of an acetyl group, typically from the co-enzyme acetyl-CoA, to the primary amine group (-NH2) of mescaline. This reaction converts the primary amine into a secondary amide, forming N-Acetylmescaline. The conversion effectively neutralizes the amine group, altering the compound's polarity and pharmacological properties. While the specific N-acyltransferase isozymes responsible for mescaline metabolism have not been definitively identified in the provided research, the mechanism is a well-established xenobiotic detoxification process in mammals.

Metabolic studies across various species have consistently identified this compound as a metabolite.

Rodent Studies: Following the administration of radiolabeled [¹⁴C]mescaline to rats, researchers confirmed the formation of this compound and its subsequent O-demethylated derivatives. nih.govmdpi.com These N-acetylated compounds constituted approximately 30% of the total metabolites eliminated in the urine. nih.gov Similar results have been observed in metabolic studies conducted with mice. nih.govmdpi.com

Human Studies: The N-acetylation pathway has also been observed in humans. mdpi.com In one study where individuals were given ¹⁴C-labeled mescaline orally, researchers were able to isolate N-acetylated mescaline from the urine. nih.gov One analysis found that N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine accounted for about 5% of the excreted dose in urine. wikipedia.org

Mammalian Liver Studies: While N-acetylation is prominent in the brain, oxidative deamination is more significant in the liver. nih.gov Studies incubating mescaline with microsomal enzymes from rabbit liver have successfully led to the formation of various metabolites. nih.gov The liver's primary role in deamination suggests that different organs metabolize mescaline through distinct primary routes. nih.gov

The following table summarizes the urinary excretion profile of mescaline and its key metabolites as observed in human studies.

| Compound | Percentage of Dose Excreted in Urine | Timeframe |

| Unchanged Mescaline | 28-60% | - |

| 3,4,5-trimethoxyphenylacetic acid (TMPA) | 27-31% | 24-30 hours |

| N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine | 5% | - |

| This compound | <0.1% | - |

| Data compiled from multiple studies and may show ranges. nih.govwikipedia.org |

Subsequent Metabolic Transformations of this compound

Once formed, this compound is not an end-stage metabolite. It undergoes further biotransformation, primarily through the removal of methyl groups from its methoxy (B1213986) moieties.

Research has identified specific O-demethylated metabolites of this compound. In studies with rats, the administration of mescaline led to the urinary excretion of both N-acetyl-3,5-dimethoxy-4-hydroxyphenylethylamine and N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine. nih.govmdpi.com The latter compound, N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine, has also been isolated from human urine after oral administration of mescaline, confirming this pathway's presence in humans. nih.govnih.gov This process involves O-demethylase enzymes, which cleave a methyl group from one of the methoxy (-OCH₃) groups on the phenyl ring, converting it into a hydroxyl (-OH) group. nih.gov

The identification of metabolites such as N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine strongly supports a sequential metabolic process. nih.gov The structure of these compounds indicates that N-acetylation of the mescaline side chain occurs before the O-demethylation of the phenyl ring. The initial conversion of mescaline to this compound is a key step, which is then followed by the action of O-demethylase enzymes to produce the hydroxylated N-acetyl derivatives. nih.govnih.gov

Theoretical Models of Metabolic Fate and Intermediates

While this compound itself is not a catechol, its O-demethylated products, such as N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine and other potential di-demethylated intermediates, are hydroxylated phenylethylamines. nih.govnih.gov Further demethylation could theoretically lead to the formation of a catechol structure. These hydroxylated intermediates could then potentially participate in the proposed redox cycling, representing a theoretical model for their ultimate metabolic fate and interaction within cellular systems. nih.gov

Analytical Chemistry Techniques for N Acetylmescaline Research

Chromatographic Separation Methods

Chromatographic techniques are essential for isolating N-Acetylmescaline from complex mixtures, such as biological samples, before its detection and quantification. The choice between liquid and gas chromatography typically depends on the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the predominant methods for the analysis of this compound. nih.gov These techniques are well-suited for separating non-volatile compounds like this compound from biological fluids.

Recent studies have successfully developed methods for the simultaneous analysis of mescaline and its metabolites, including this compound, in human plasma. nih.govresearchgate.net Optimal separation is often achieved using reversed-phase columns. For instance, an Acquity Premier HSS T3 C18 column has been effectively used to resolve this compound from its parent compound and other related metabolites. nih.govresearchgate.net The mobile phase in such methods typically consists of an organic solvent like acetonitrile (B52724) and an aqueous component, often with an acid modifier like formic acid to ensure compatibility with mass spectrometry detection. sielc.com The use of sub-2µm particle columns in UHPLC systems allows for rapid and highly efficient separations, which is crucial for high-throughput analysis in clinical and forensic settings. sigmaaldrich.com

Table 1: HPLC Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Description | Source |

|---|---|---|

| Technique | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.gov, researchgate.net |

| Column | Acquity Premier HSS T3 C18 | nih.gov, researchgate.net |

| Mobile Phase | Acetonitrile and an aqueous modifier (e.g., formic acid) | nih.gov, sielc.com |

| Application | Simultaneous quantification in human plasma | nih.gov |

Gas Chromatography (GC) is another powerful technique employed in the analysis of phenethylamines and their derivatives. researchgate.net While this compound itself is not highly volatile, GC analysis can be performed following a derivatization step. More commonly, GC is coupled with mass spectrometry (GC-MS) for the analysis of mescaline, where acetylation can occur as part of the sample workup or be indicative of the this compound metabolite. researchgate.net

GC-MS methods have been developed for screening and quantifying drugs of abuse in various biological samples, including serum and hair. researchgate.netnih.gov These methods offer high specificity and sensitivity, making them suitable for forensic toxicology. nih.gov The analysis of mescaline in hair, for example, has been successfully achieved using GC-MS/MS, confirming its use. nih.gov

Spectrometric Detection and Quantification Methodologies

Following chromatographic separation, spectrometric methods are used for the detection, structural confirmation, and quantification of this compound.

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is the gold standard for the definitive identification and quantification of this compound. nih.govnih.gov Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and sensitivity, making it ideal for detecting trace amounts of the compound in complex biological matrices like plasma. nih.govnih.gov

In LC-MS/MS methods, analytes are typically detected using positive electrospray ionization (ESI) mode with scheduled multiple reaction monitoring (MRM). nih.gov This approach involves monitoring specific precursor-to-product ion transitions, which are unique to the target analyte, thereby minimizing interferences and enhancing quantification accuracy. nih.gov For this compound, specific mass transitions are used for its unambiguous detection. nih.gov GC-MS data for this compound is also available in spectral databases, providing characteristic fragmentation patterns for its identification. nih.gov

Table 2: Mass Spectrometry Data for this compound This table is interactive. You can sort and filter the data.

| Technique | Ionization Mode | Monitored Transition (m/z) | Application | Source |

|---|---|---|---|---|

| LC-MS/MS | Positive ESI | Specific to this compound | Quantification in human plasma | nih.gov |

| GC-MS | Not specified | Top Peak m/z: 194 | Spectral library identification | nih.gov |

The analytical methods described are crucial for metabolic profiling studies, which aim to identify and quantify the byproducts of drug metabolism. This compound is a known human metabolite of mescaline. wikipedia.orgnih.gov Analytical techniques such as LC-MS/MS enable researchers to track the formation and elimination of this compound in the body following mescaline administration. nih.govresearchgate.net

These studies are essential for understanding the complete pharmacokinetic profile of mescaline. By simultaneously measuring the parent drug and its metabolites, including this compound, 3,4,5-trimethoxyphenylacetic acid (TMPAA), and 3,5-dimethoxy-4-hydroxyphenethylamine, a comprehensive picture of its metabolic fate can be constructed. nih.gov Research has also pointed to the biosynthesis of this compound by the liver, further highlighting its role as a key metabolite. nih.gov

Development and Validation of Advanced Bioanalytical Methods

The reliability of data from pharmacokinetic and forensic studies depends on the rigorous development and validation of the bioanalytical methods used. nih.govnih.gov A fully validated LC-MS/MS method for the rapid quantification of mescaline and its metabolites, including this compound, in human plasma has been established. nih.gov

Validation is performed according to established guidelines and assesses several key parameters:

Accuracy and Precision : The method demonstrated excellent intra-assay accuracy (between 84.9% and 106%) and precision (≤ 7.33%). nih.gov

Recovery and Matrix Effects : A simple protein precipitation step for plasma sample preparation resulted in high recovery (≥ 98.3%) and minimal matrix effects (≤ 7.58%), ensuring the analytical results are not skewed by the biological matrix. nih.gov

Linearity and Sensitivity : The method showed good linearity, with correlation coefficients (R) greater than 0.998. researchgate.net The sensitivity was sufficient for clinical studies, with a lower limit of quantification (LLOQ) for this compound established at 1.25 ng/mL. nih.gov

Specificity : The method was shown to be free from interference from endogenous plasma components. nih.gov

This robust and easy-to-use method is suitable for both clinical pharmacokinetic research and forensic applications. nih.gov

Table 3: Validation Parameters for the LC-MS/MS Bioanalytical Method for this compound in Human Plasma This table is interactive. You can sort and filter the data.

| Validation Parameter | Finding | Source |

|---|---|---|

| Intra-assay Accuracy | 84.9% - 106% | nih.gov |

| Intra-assay Precision | ≤ 7.33% | nih.gov |

| Recovery | ≥ 98.3% | nih.gov |

| Matrix Effect | ≤ 7.58% | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1.25 ng/mL | nih.gov |

| Linearity (Correlation Coefficient R) | > 0.998 | researchgate.net |

Structure Activity Relationship Sar and Structural Analogues

Theoretical Considerations of N-Acetylation on Phenethylamine (B48288) Scaffolds and its Impact on Biological Interactions

N-acetylation involves the addition of an acetyl group (CH₃CO-) to the nitrogen atom of the primary amine in the phenethylamine structure. This modification results in a secondary amide functional group. Theoretically, this alteration can significantly impact the physicochemical properties of the molecule, including polarity, hydrogen bonding capacity, and steric bulk, all of which are crucial for molecular interactions with biological targets.

The primary amine of phenethylamines is typically protonated at physiological pH, carrying a positive charge. N-acetylation neutralizes this positive charge by forming a neutral amide linkage. This change in charge state can dramatically affect a molecule's solubility, membrane permeability, and ability to interact with charged residues in binding sites of receptors or enzymes. A decrease in polarity and an increase in lipophilicity might be expected upon N-acetylation, potentially influencing passive diffusion across biological membranes.

Furthermore, the amide group can act as both a hydrogen bond donor (the N-H proton) and acceptor (the carbonyl oxygen and the nitrogen lone pair), although the hydrogen bond donating capacity of the amide N-H is generally weaker than that of a primary amine's N-H due to resonance stabilization. The carbonyl oxygen, however, can be a significant hydrogen bond acceptor. These altered hydrogen bonding capabilities can change how the molecule interacts with amino acid residues within the binding pockets of proteins.

Enzymes such as arylalkylamine N-acetyltransferases (AANATs) catalyze the N-acetylation of various arylakylamines, including phenethylamine and serotonin (B10506), using acetyl-CoA as the acetyl group donor. uniprot.orgfrontiersin.org The catalytic cycle of AANAT involves the transfer of an acetyl group, and the presence of the acetyl group within the catalytic funnel is important for tight binding. science.gov This suggests that N-acetylation is a recognized metabolic transformation for phenethylamines and related compounds in biological systems.

Comparative Analysis of N-Acetylmescaline with Mescaline and Other N-Substituted Phenethylamine Derivatives in SAR Contexts

Comparing this compound to its parent compound, mescaline, highlights the direct impact of N-acetylation on the 3,4,5-trimethoxyphenethylamine scaffold. Mescaline is a primary amine nih.govwikipedia.org, while this compound is the corresponding secondary amide nih.govwikipedia.org. As discussed in Section 7.1, this difference in functional group at the nitrogen atom leads to significant changes in charge, polarity, hydrogen bonding, and steric profile.

Research indicates that this compound appears to have little pharmacological effects of its own, suggesting it is inactive as a hallucinogen, unlike mescaline. wikipedia.org This difference in activity is likely attributable to the structural changes induced by N-acetylation. The loss of the positively charged primary amine at physiological pH in this compound, compared to the protonated amine in mescaline, would significantly alter its interaction with receptors, particularly those where ionic interactions with the protonated amine are crucial for binding and activation. Many aminergic receptors, including serotonin receptors which are targets for many phenethylamines, involve interactions with the charged amine group. biomolther.orgnih.gov

Studies on other N-substituted phenethylamine derivatives further illustrate the varied impact of modifications at the nitrogen atom. For instance, N-methylation of certain phenethylamines can enhance affinity for some receptors, while acylation (like acetylation) can remove or significantly reduce affinity. nih.gov This underscores that the nature of the substituent on the nitrogen atom plays a critical role in determining the biological activity.

Another class of N-substituted phenethylamines, the N-benzylphenethylamines (NBOMes), demonstrates that larger, lipophilic N-substituents can dramatically increase binding affinity and functional activity at serotonin 5-HT2A receptors, a key target for many psychedelic phenethylamines. wikipedia.orgnih.govmdpi.comresearchgate.net This is in contrast to the reduced activity observed with the smaller acetyl group in this compound. This comparison highlights that the specific chemical nature, size, and electronic properties of the N-substituent are critical determinants of SAR in this class of compounds.

While detailed comparative binding data for this compound across various receptors is limited in the provided search results, the general principles of SAR in phenethylamines and the reported inactivity of this compound wikipedia.org strongly suggest that the N-acetyl group fundamentally alters the interaction profile compared to the primary amine of mescaline.

Here is a conceptual table illustrating the key structural differences and their theoretical impact on biological interaction properties:

| Compound | Amine Functionality | Charge at Physiological pH | Polarity | Hydrogen Bonding (Donor/Acceptor) | Steric Bulk (around N) | Theoretical Impact on Receptor Binding |

| Mescaline | Primary Amine | Positive | Higher | Donor & Acceptor | Lower | Ionic interactions likely significant |

| This compound | Secondary Amide | Neutral | Lower | Weaker Donor, Acceptor | Higher | Reduced ionic interaction, altered H-bonding, potential steric clash |

Note: This table presents theoretical considerations based on functional group properties and general SAR principles for phenethylamines. Specific experimental binding data for this compound is limited in the provided sources.

Chemical Biology and Mechanistic Investigations of N Acetylmescaline

Interactions with Biological Macromolecules and Cellular Components

The interaction of small molecules with essential cellular machinery is a cornerstone of chemical biology. N-Acetylmescaline has been identified as a compound that interacts with the cytoskeleton, specifically with microtubules.

Microtubule Assembly Inhibitory Activity

This compound has been shown to possess microtubule assembly inhibitory activity. nih.govwikipedia.org Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are fundamental components of the eukaryotic cytoskeleton. Their ability to dynamically assemble and disassemble is crucial for a variety of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

Inhibitors of microtubule assembly are classified into two main groups: microtubule-destabilizing agents, which prevent polymerization, and microtubule-stabilizing agents, which prevent depolymerization. Both types of agents disrupt the delicate dynamics of the microtubule network, which can lead to an arrest of the cell cycle, typically in the M phase (mitosis), and subsequently trigger apoptosis (programmed cell death). Research has demonstrated that this compound, along with its parent compound mescaline, can partially inhibit the assembly of microtubules. nih.gov This disruption of microtubule formation underscores its bioactivity at the cellular level.

Investigation of Specific Binding Sites and Molecular Targets

The primary molecular target for agents that inhibit microtubule assembly is the protein tubulin. Small molecules typically bind to specific sites on the α- or β-tubulin subunits, thereby interfering with polymerization. Several distinct binding sites on tubulin have been identified for various inhibitors, with the most well-characterized being the colchicine (B1669291), vinca, and taxane (B156437) sites. nih.gov

Research into the specific binding site of this compound has indicated that it interacts with tubulin at or near the colchicine binding site. nih.gov A study using radiolabeled N-[3H]Acetylmescaline demonstrated its binding to purified calf brain tubulin. nih.gov Crucially, this binding was inhibited by colchicine, a well-known microtubule-destabilizing agent that binds to a specific site on β-tubulin at the interface with the α-tubulin subunit. nih.govnih.gov This competitive inhibition strongly suggests that this compound shares its binding domain with colchicine. nih.gov The study determined a binding affinity (K) of approximately 4 x 10² M⁻¹ for this compound to tubulin at 37°C. nih.gov

Enzyme Substrate Specificity in Acetylation Processes and Related Biochemical Pathways

This compound is a significant metabolite of mescaline in mammals, formed through the process of N-acetylation. nih.govnih.gov This biochemical reaction involves the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the primary amine of mescaline. This metabolic pathway appears to be a primary route for the detoxification of mescaline. nih.gov

The enzymes responsible for this transformation are N-acetyltransferases (NATs). In humans, two main NAT enzymes, NAT1 and NAT2, are known to metabolize various drugs and xenobiotics that contain aromatic amine or hydrazine (B178648) groups. nih.gov The activity of these enzymes can vary significantly among individuals due to genetic polymorphisms, leading to different rates of drug metabolism—a concept known as pharmacogenetics. nih.gov Individuals can be classified as "rapid," "intermediate," or "slow" acetylators, which can affect the efficacy and safety of certain drugs. nih.gov The formation of this compound from mescaline is a clear example of a substrate undergoing this enzymatic acetylation, highlighting the role of NATs in the biotransformation of phenethylamine (B48288) compounds. nih.govnih.gov

Broader Implications for Understanding Posttranslational Modifications in Chemical Biology

The study of this compound's formation and function provides insights that extend into the broader field of post-translational modifications (PTMs). PTMs are covalent chemical modifications that occur on proteins after their synthesis and are critical for regulating almost every aspect of cellular life, including protein function, localization, and signaling. nih.gov

Acetylation is one of the most important and widespread PTMs. nih.gov It typically occurs on the ε-amino group of lysine (B10760008) residues within a protein, a reaction catalyzed by enzymes known as lysine acetyltransferases (KATs). nih.gov This modification neutralizes the positive charge of the lysine side chain, which can have profound effects on protein structure and interactions. nih.gov

The enzymatic N-acetylation of the small molecule mescaline to form this compound serves as a valuable model for studying the principles of acetyltransferase activity. The same class of enzymes (N-acetyltransferases) and the same acetyl donor (acetyl-CoA) are involved in both the metabolism of small molecules like mescaline and the post-translational modification of large protein macromolecules. nih.govnih.gov Therefore, investigating the substrate specificity and kinetics of enzymes that acetylate xenobiotics can provide fundamental knowledge applicable to the broader and more complex world of the cellular "acetylome." This research helps to elucidate how enzymes recognize their substrates and how acetylation events are regulated, contributing to the foundational understanding of cellular control mechanisms in chemical biology.

Mentioned Compounds

Current Research Gaps and Future Academic Directions

Further Elucidation of Specific Enzymatic Pathways and Catalytic Mechanisms

While N-acetylation of mescaline to yield N-acetylmescaline has been observed in humans and is considered a significant metabolic pathway, the specific enzymes and detailed catalytic mechanisms involved in this biotransformation require further investigation mdpi.comresearchgate.netnih.gov. Mescaline metabolism also involves oxidative deamination via monoamine oxidase (MAO) or diamine oxidase (DAO), and O-demethylation via O-demethylase researchgate.net. Understanding the precise enzymatic machinery responsible for N-acetylation of mescaline is crucial for a complete picture of its metabolic fate. Research into microbial biotransformation has shown that various mechanisms, including acetylation, can be facilitated by microorganisms through enzymatic reactions nmb-journal.comomicsonline.org. Exploring potential microbial contributions to this compound formation or degradation pathways could also be a fruitful area of research, drawing parallels from studies on microbial biotransformation of other compounds nmb-journal.comfrontiersin.orgresearchgate.net. Identifying the specific transferases involved and characterizing their kinetics and regulation would provide valuable insights into how NAM is formed in biological systems.

Comprehensive SAR Studies for this compound's Intrinsic Biological Activities (beyond initial deactivation concepts)

Initial studies suggested this compound is largely without hallucinogenic effects at doses up to 750 mg, indicating it appears inactive as a hallucinogen wikipedia.orgerowid.org. This led to the concept of N-acetylation as a deactivation pathway for mescaline researchgate.net. However, NAM has been reported to exhibit microtubule assembly inhibitory activity wikipedia.org. This finding suggests that NAM possesses intrinsic biological activities beyond merely being an inactive metabolite. A significant research gap exists in conducting comprehensive Structure-Activity Relationship (SAR) studies specifically focused on this compound's inherent biological effects, such as its impact on microtubule dynamics or any other potential cellular or molecular interactions erowid.orgkcl.ac.uknih.gov. Such studies would involve synthesizing a series of NAM analogs with systematic structural modifications and evaluating their biological effects to identify which parts of the molecule are responsible for its observed activities. This would move beyond the initial deactivation concept and explore NAM as a compound with its own pharmacological profile.

Development of Novel Analytical Tools for Ultra-Trace Level Detection in Complex Matrices

This compound is found in trace quantities in natural sources like peyote and is a metabolite present in human biological fluids at relatively low concentrations compared to mescaline wikipedia.orgerowid.orgupf.edu. Current analytical methods, such as LC-MS/MS, have been developed for the quantification of NAM in human plasma with reported lower limits of quantification (LLOQ) of 1.25 ng/mL researchgate.netresearchgate.net. However, detecting and quantifying NAM at even lower, ultra-trace levels in complex biological or environmental matrices remains a challenge thermofisher.comspectroscopyeurope.com. Future research directions should focus on developing novel, highly sensitive analytical techniques and sample preparation methods optimized for ultra-trace level detection of NAM. This could involve advancements in mass spectrometry, chromatography, or the integration of techniques to improve sensitivity and selectivity, particularly in matrices containing numerous interfering compounds researchgate.netresearchgate.netthermofisher.comspectroscopyeurope.comcacnews.org. The ability to accurately quantify NAM at very low concentrations is essential for understanding its precise pharmacokinetics, distribution, and potential subtle biological roles.

Integration of Omics Approaches (e.g., Metabolomics, Proteomics) in this compound Research

The application of systems biology approaches, such as metabolomics and proteomics, to the study of this compound is an emerging area with significant research gaps researchgate.netifccfiles.comnih.gov. While metabolomic studies are being increasingly applied to understand the metabolic fate and effects of classical psychedelics, including mescaline, specific research focusing on the broader metabolic impact or proteomic changes induced by this compound itself is limited upf.eduresearchgate.netifccfiles.com. Future research should integrate omics approaches to comprehensively investigate the biological pathways and networks influenced by NAM exposure or its formation. Metabolomics could help identify endogenous metabolites whose levels are altered in the presence of NAM, providing insights into affected metabolic processes upf.eduresearchgate.netthermofisher.comifccfiles.com. Proteomics could reveal changes in protein expression or post-translational modifications, potentially highlighting cellular targets or pathways modulated by NAM nih.gov. Such integrated approaches can provide a more holistic understanding of NAM's biological footprint.

Advanced Computational Chemistry Applications for Predictive Modeling of its Interactions

Advanced computational chemistry techniques offer powerful tools for predicting the physical, chemical, and biological properties of compounds and their interactions soton.ac.ukresearchgate.netmdpi.com. There is a research gap in applying sophisticated computational methods specifically to this compound to model its behavior and interactions scirp.org. Future academic directions should include utilizing techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict NAM's binding affinity to potential biological targets (e.g., enzymes involved in its metabolism, proteins involved in microtubule assembly), its pharmacokinetic properties, and its behavior in different environments nih.govsoton.ac.ukresearchgate.netmdpi.comscirp.org. Computational studies can complement experimental research by guiding the design of new experiments, predicting potential biological activities, and providing insights into the molecular mechanisms underlying observed effects.

Q & A

Q. What ethical and reporting standards are critical for preclinical studies investigating this compound's neurotoxicity?

- Methodological Answer :

- Follow ARRIVE 2.0 guidelines for animal studies: Report sample sizes, randomization, and blinding .

- Adhere to NIH standards for statistical rigor: Avoid p-hacking, pre-register hypotheses .

- Include negative controls (e.g., saline-treated cohorts) and histopathology data in toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.